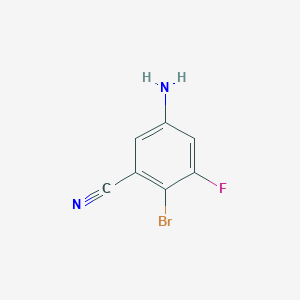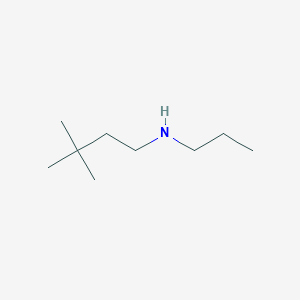![molecular formula C17H14BrN B13869704 4-Bromo-2-[(4-cyclopropylphenyl)methyl]benzonitrile](/img/structure/B13869704.png)
4-Bromo-2-[(4-cyclopropylphenyl)methyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-[(4-cyclopropylphenyl)methyl]benzonitrile is an organic compound with a complex structure that includes a bromine atom, a nitrile group, and a cyclopropylphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[(4-cyclopropylphenyl)methyl]benzonitrile typically involves multiple steps. One common method starts with the bromination of a suitable precursor, such as 4-cyclopropylbenzyl bromide, followed by a nucleophilic substitution reaction to introduce the nitrile group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as dibromo hydantoin .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of LED light sources and temperature control devices can enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-[(4-cyclopropylphenyl)methyl]benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Substitution: Formation of substituted benzonitriles.
Reduction: Conversion to amines.
Oxidation: Formation of carboxylic acids.
Aplicaciones Científicas De Investigación
4-Bromo-2-[(4-cyclopropylphenyl)methyl]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in protein-binding studies.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-[(4-cyclopropylphenyl)methyl]benzonitrile involves its interaction with specific molecular targets. The bromine and nitrile groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The cyclopropylphenyl moiety may enhance the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-chlorobenzonitrile: Similar structure but with a chlorine atom instead of the cyclopropyl group.
4-Bromobenzonitrile: Lacks the cyclopropylphenyl moiety, making it less complex.
4-(Bromomethyl)benzonitrile: Contains a bromomethyl group instead of the cyclopropylphenyl group.
Uniqueness
4-Bromo-2-[(4-cyclopropylphenyl)methyl]benzonitrile is unique due to the presence of the cyclopropylphenyl moiety, which can significantly influence its chemical reactivity and binding properties. This structural feature distinguishes it from other bromobenzonitrile derivatives and enhances its potential for specific applications in medicinal chemistry and material science .
Propiedades
Fórmula molecular |
C17H14BrN |
|---|---|
Peso molecular |
312.2 g/mol |
Nombre IUPAC |
4-bromo-2-[(4-cyclopropylphenyl)methyl]benzonitrile |
InChI |
InChI=1S/C17H14BrN/c18-17-8-7-15(11-19)16(10-17)9-12-1-3-13(4-2-12)14-5-6-14/h1-4,7-8,10,14H,5-6,9H2 |
Clave InChI |
KJDBEDRUJUZJBM-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC=C(C=C2)CC3=C(C=CC(=C3)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


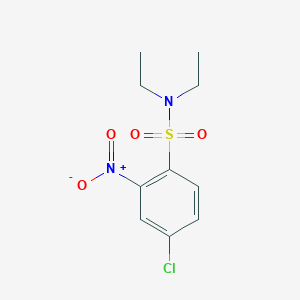
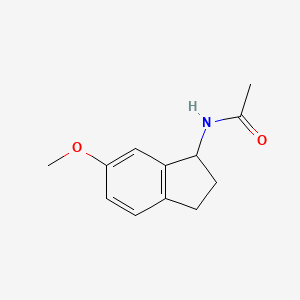
![8-Thiophen-3-yl-1,4-dioxaspiro[4.5]decane](/img/structure/B13869638.png)


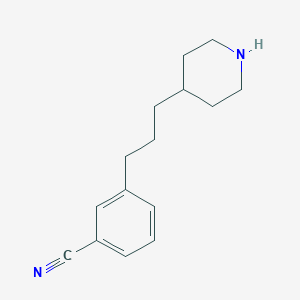
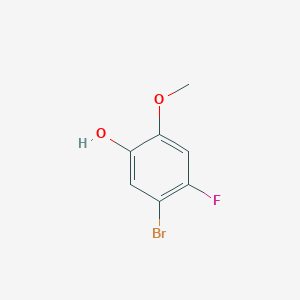
![4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B13869650.png)
![2-chloro-N-pyridin-2-ylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B13869657.png)

